

# Deucravacitinib In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |  |
|----------------------|-----------------|-----------|--|--|--|--|
| Compound Name:       | Deucravacitinib |           |  |  |  |  |
| Cat. No.:            | B606291         | Get Quote |  |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of **deucravacitinib** in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended vehicle for formulating **deucravacitinib** for oral administration in mice?

A1: **Deucravacitinib** has low aqueous solubility.[1] Therefore, a multi-component vehicle system is required for oral gavage. Several formulations have been successfully used in preclinical studies. The choice of vehicle may depend on the desired concentration and stability. Here are some reported formulations:

- For a clear solution:
  - 10% DMSO + 90% Corn Oil[1]
  - 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline[2]
  - 50% PEG300 + 50% Saline (may require ultrasonication)[1][2]



- For a suspension:
  - 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline (requires sonication)[2]

Q2: I am observing precipitation of **deucravacitinib** in my formulation. How can I resolve this?

A2: Precipitation is a common issue due to **deucravacitinib**'s poor water solubility.[3] Consider the following troubleshooting steps:

- Ensure proper solvent order: When using multi-component vehicles, add the co-solvents sequentially as listed in the formulation protocols.[1][2]
- Use sonication: For certain formulations, ultrasonication can help dissolve the compound and maintain a homogenous solution or suspension.[1][2]
- pH adjustment: Deucravacitinib's solubility is pH-dependent, increasing with decreasing pH.
   [4] While not a standard component of the reported oral formulations, for other applications, slight acidification of the vehicle could be explored, though its effect on in vivo absorption and animal welfare must be considered.
- Prepare fresh daily: To minimize the risk of precipitation over time, it is best practice to prepare the **deucravacitinib** formulation fresh before each administration.

Q3: What are the typical dosage ranges for **deucravacitinib** in mouse models?

A3: The effective dosage of **deucravacitinib** can vary significantly depending on the animal model and the disease being studied. Based on preclinical data, dosages in mice have ranged from 7.5 mg/kg to 30 mg/kg, administered twice daily (BID).[1] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental model.

Q4: Are there any known adverse effects to monitor in animals treated with deucravacitinib?

A4: Preclinical studies in rats and rabbits at doses significantly higher than the maximum recommended human dose did not show adverse effects on embryo-fetal development.[4] In clinical trials with human subjects, the most common adverse events included nasopharyngitis, upper respiratory tract infections, headache, and rash.[5] While **deucravacitinib** is highly



selective for TYK2 over other JAK kinases, it is still prudent to monitor animals for general signs of distress, changes in weight, and any signs of infection.[6][7]

## **Deucravacitinib Signaling Pathway**

**Deucravacitinib** is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[8] It allosterically binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation.[3][4] This unique mechanism prevents TYK2 from mediating the signaling of key cytokines involved in autoimmune and inflammatory diseases, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[9][10] By blocking these pathways, **deucravacitinib** downregulates the subsequent activation of STAT proteins and the transcription of pro-inflammatory genes.[4]



Click to download full resolution via product page



Caption: Deucravacitinib inhibits TYK2-mediated signaling.

## Experimental Protocols & Data Oral Formulation and Administration Protocol

This protocol describes the preparation of a **deucravacitinib** formulation for oral gavage in mice, based on common practices in preclinical studies.

#### Materials:

- Deucravacitinib powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)
- · Oral gavage needles

### Procedure:

- Prepare a stock solution: Accurately weigh the required amount of deucravacitinib powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
- Vehicle preparation: In a separate sterile tube, prepare the vehicle by sequentially adding and mixing the components. For example, for a 10% DMSO, 40% PEG300, 5% Tween-80,







and 45% saline vehicle, first add the PEG300, then the Tween-80, and finally the saline. Vortex well after each addition.

- Final formulation: Add the appropriate volume of the **deucravacitinib** stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution using the vehicle above, add 100  $\mu$ L of a 25 mg/mL DMSO stock to 900  $\mu$ L of the vehicle.
- Mixing: Vortex the final formulation thoroughly to ensure homogeneity. If any particulates are visible, sonicate the solution until it becomes clear or a uniform suspension.
- Administration: Administer the formulation to the mice via oral gavage at the desired volume based on their body weight.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

**Caption:** Typical workflow for in vivo studies with **deucravacitinib**.

## In Vivo Dosage and Efficacy Data Summary

The following tables summarize reported dosages and outcomes for **deucravacitinib** in various mouse models.

Table 1: Deucravacitinib Dosage in Murine Models



| Animal Model                       | Dosage            | Administration<br>Route | Frequency     | Reference |
|------------------------------------|-------------------|-------------------------|---------------|-----------|
| IL-23-Induced<br>Psoriasis         | 7.5, 15, 30 mg/kg | Oral                    | Twice Daily   | [1]       |
| Imiquimod-<br>Induced<br>Psoriasis | Not specified     | Oral                    | Not specified | [11]      |
| Colitis Model                      | Not specified     | Oral                    | Not specified | [1]       |
| Lupus Model                        | Not specified     | Oral                    | Not specified | [1]       |

Table 2: Efficacy of **Deucravacitinib** in a Psoriasis Mouse Model

| Model                              | Dosage                 | Duration | Key Findings                                                                                                    | Reference |
|------------------------------------|------------------------|----------|-----------------------------------------------------------------------------------------------------------------|-----------|
| IL-23-Induced<br>Acanthosis        | 15 mg/kg BID           | 9 days   | As effective as an anti-IL-23 adnectin in protecting from acanthosis.                                           | [1]       |
| IL-23-Induced<br>Acanthosis        | 30 mg/kg BID           | 9 days   | More effective than the anti-IL-23 adnectin at providing protection.                                            | [1]       |
| Imiquimod-<br>Induced<br>Psoriasis | Combination<br>Therapy | 7 days   | Combination with shikonin was superior to monotherapy in reducing immune cell infiltration and IL-12p70 levels. | [11]      |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9
   |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. WO2023076515A1 Topical formulations of deucravacitinib Google Patents [patents.google.com]
- 4. Deucravacitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Patients with Active Psoriatic Arthritis: Results from a Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial ACR Meeting Abstracts [acrabstracts.org]
- 6. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Bristol Myers Squibb Bristol Myers Squibb's Applications for Deucravacitinib for the Treatment of Moderate to Severe Plaque Psoriasis Accepted by U.S. Food and Drug Administration and Validated by European Medicines Agency [news.bms.com]
- 11. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deucravacitinib In Vivo Optimization: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606291#optimizing-deucravacitinib-dosage-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com